2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-phenylimidazol-1-yl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-6-8-14-9-7-13-11(14)10-4-2-1-3-5-10/h1-5,7,9H,6,8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVHZLDXOWVXOEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=CN2CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801297892 | |
| Record name | 2-Phenyl-1H-imidazole-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113741-03-0 | |
| Record name | 2-Phenyl-1H-imidazole-1-ethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113741-03-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Phenyl-1H-imidazole-1-ethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801297892 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Chemistry and Derivatization Studies of 2 2 Phenyl 1h Imidazol 1 Yl Ethan 1 Amine
Chemical Transformations of the Primary Amine Moiety
The primary amine group attached to the ethyl linker is a key site for various chemical modifications, including acylation and nucleophilic substitution reactions.
The primary amine in 2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine is nucleophilic and readily undergoes acylation reactions with a variety of acylating agents, such as acyl chlorides, acid anhydrides, and carboxylic acids activated with coupling agents. These reactions lead to the formation of stable amide derivatives. The general reactivity is analogous to the acylation of other primary amines. For instance, the synthesis of various amide derivatives from substituted anilines and amino acid esters proceeds via a one-step reflux in methanol, yielding solid crystalline products. sphinxsai.com Similarly, a one-pot synthesis of secondary and tertiary amides from carboxylic acids and amines using thionyl chloride as an activator has been developed, which is effective even with sterically hindered amines. rsc.org
The solid-phase synthesis of polyamides containing imidazole (B134444) and pyrrole (B145914) amino acids further demonstrates the feasibility of forming amide bonds with imidazole-containing amines. caltech.edu In these syntheses, high coupling yields are achieved using standard peptide coupling protocols. caltech.edu The synthesis of amide-substituted phenyl-1H-imidazol-2-yl-pyrimidine-4,6-diamines has been accomplished using HATU as a coupling agent in DMSO. researchgate.net
Table 1: Representative Acylation Reactions of Primary Amines
| Acylating Agent | Amine Substrate | Reaction Conditions | Product Type | Reference |
| Acyl Chloride | Substituted Aniline | Methanol, Reflux | Secondary Amide | sphinxsai.com |
| Carboxylic Acid / SOCl₂ | Primary/Secondary Amine | - | Secondary/Tertiary Amide | rsc.org |
| Boc-Py-OBt ester | Support-bound Aromatic Amine | Solid-Phase Synthesis | Polyamide | caltech.edu |
| Carboxylic Acid / HATU | Primary/Secondary Amine | DMSO, DIEA, rt | Amide | researchgate.net |
| Benzoyl Chloride | 2-(4-phenylthiazol-2-yl)ethan-1-amine | - | Benzamide | nih.gov |
The primary amino group in this compound is a poor leaving group. To facilitate its substitution, it must first be converted into a better leaving group. A common method to achieve this is through diazotization. Treatment of the primary amine with a nitrosating agent, such as sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl), generates a diazonium salt intermediate. This diazonium group is an excellent leaving group (as N₂) and can be readily displaced by a wide range of nucleophiles.
This tandem diazotization/nucleophilic substitution approach allows for the introduction of various functional groups in place of the original amino group. For example, a straightforward protocol for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system has been developed based on the tandem diazotization/azo coupling reactions of (1,2,5-oxadiazolyl)carboxamide derivatives. nih.gov
Table 2: Potential Nucleophilic Substitution Reactions via Diazotization
| Reagents | Nucleophile | Product Functional Group |
| NaNO₂, HCl / H₂O, Δ | H₂O | Alcohol (-OH) |
| NaNO₂, HCl / KI | I⁻ | Iodide (-I) |
| NaNO₂, HCl / CuCl | Cl⁻ | Chloride (-Cl) |
| NaNO₂, HCl / CuBr | Br⁻ | Bromide (-Br) |
| NaNO₂, HCl / CuCN | CN⁻ | Nitrile (-CN) |
| NaNO₂, HCl / HBF₄ | F⁻ | Fluoride (-F) |
| NaNO₂, HCl / H₃PO₂ | H⁻ | Hydrogen (-H) |
Reactivity of the Imidazole Heterocycle
The 2-phenyl-1H-imidazole ring system possesses its own distinct reactivity, allowing for transformations such as oxidation, reduction, and substitution reactions on both the imidazole and the attached phenyl ring.
The imidazole ring is generally resistant to oxidation by agents like chromic acid and hydrogen peroxide. However, it can be attacked by more powerful oxidizing agents such as perbenzoic acid. pharmaguideline.com The 2-phenyl substituent on the imidazole ring can influence its susceptibility to oxidation. It has been noted that 2-phenylimidazole (B1217362) is easily oxidized and should be stored away from oxidants. caloongchem.com The oxidation of (2-Phenyl-1H-imidazole-4-yl)methanol to 2-phenyl-1H-imidazole-4-carbaldehyde has been achieved with good yield, indicating that the imidazole core can tolerate oxidative conditions at its substituents. researchgate.net
The aromatic phenyl and imidazole rings of this compound can be reduced under specific conditions. One of the most common methods for the reduction of aromatic rings is the Birch reduction. wikipedia.org This reaction employs an alkali metal (typically sodium or lithium) dissolved in liquid ammonia (B1221849) with a proton source, such as an alcohol. youtube.commasterorganicchemistry.com
The Birch reduction of the phenyl ring would lead to a non-aromatic 1,4-cyclohexadiene (B1204751) derivative. The regioselectivity of the reduction is influenced by the nature of the substituent on the aromatic ring. youtube.com The imidazole ring, being an electron-rich heterocycle, would also be susceptible to reduction under these conditions, potentially leading to an imidazoline (B1206853) or imidazolidine (B613845) derivative. Catalytic hydrogenation using hydrogen gas and a metal catalyst (e.g., Pt, Pd, Ru) is another method for the reduction of aromatic nitro compounds to phenylhydroxylamines and can also be applied to the reduction of aromatic rings, though it often requires more forcing conditions. mdpi.com
Table 3: Potential Reduction Products of the Phenyl and Imidazole Rings
| Ring System | Reduction Method | Potential Product |
| Phenyl Ring | Birch Reduction (Na/Li, NH₃, ROH) | 2-(2-(Cyclohexa-1,4-dien-1-yl)-1H-imidazol-1-yl)ethan-1-amine |
| Imidazole Ring | Catalytic Hydrogenation (H₂, Catalyst) | 2-(2-Phenyl-4,5-dihydro-1H-imidazol-1-yl)ethan-1-amine (Imidazoline) or 2-(2-Phenylimidazolidin-1-yl)ethan-1-amine (Imidazolidine) |
| Phenyl Ring | Catalytic Hydrogenation (H₂, Catalyst) | 2-(2-Cyclohexyl-1H-imidazol-1-yl)ethan-1-amine |
Both the phenyl and imidazole rings can undergo substitution reactions, primarily electrophilic aromatic substitution. The imidazole ring is an electron-rich aromatic system, making it reactive towards electrophiles. For 2-phenylimidazole, electrophilic substitution is expected to occur at the C-4 and C-5 positions of the imidazole ring. caloongchem.com The reactivity of the phenyl ring towards electrophilic substitution is influenced by the imidazole substituent. The imidazole ring is generally considered an activating group and can direct incoming electrophiles to the ortho and para positions of the phenyl ring. However, under acidic conditions, the imidazole ring can be protonated, which would deactivate the phenyl ring towards electrophilic attack. pharmaguideline.com
Nucleophilic aromatic substitution on the phenyl or imidazole ring is also possible but typically requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. wikipedia.orgmasterorganicchemistry.com The reaction proceeds through an addition-elimination mechanism, often involving a Meisenheimer complex intermediate. masterorganicchemistry.com
Table 4: Potential Substitution Reactions
| Ring System | Reaction Type | Reagents | Expected Position of Substitution |
| Imidazole Ring | Electrophilic Aromatic Substitution | Halogen (e.g., Br₂), Nitrating agent (HNO₃/H₂SO₄), Sulfonating agent (SO₃/H₂SO₄) | C-4 and C-5 |
| Phenyl Ring | Electrophilic Aromatic Substitution | Halogen (e.g., Br₂), Nitrating agent (HNO₃/H₂SO₄), Sulfonating agent (SO₃/H₂SO₄) | Ortho and Para to the imidazole substituent |
| Phenyl Ring (with activating groups) | Nucleophilic Aromatic Substitution | Nucleophile (e.g., RO⁻, R₂N⁻) | Position of a suitable leaving group (e.g., halide) |
Derivatization for Analytical and Chemical Probing Applications
Derivatization is a chemical modification process used to convert a compound into a product of similar structure, called a derivative, which has properties that are more suitable for a specific analytical method. mdpi-res.com For compounds like this compound, which may lack strong chromophores or fluorophores, derivatization is crucial for enhancing detectability in techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). nih.govsemanticscholar.org The primary aliphatic amine group in this compound is the principal target for derivatization reactions, allowing for the attachment of tags that improve volatility, thermal stability, or spectroscopic detection. libretexts.org
In HPLC analysis, derivatization is often employed to introduce fluorescent or UV-absorbing moieties, significantly lowering the limits of detection. psu.edu This can be performed either before the chromatographic separation (pre-column derivatization) or after separation but before detection (post-column derivatization). nih.govsemanticscholar.org The choice of derivatizing reagent depends on the functional group present on the analyte and the detector being used. nih.gov
Fluorescent Labeling of Amines Using Imidazole-Based Reagents
The primary amine of this compound is a reactive nucleophile, making it an ideal site for fluorescent labeling. This process involves reacting the amine with a reagent that contains a fluorophore, a molecule that absorbs light at a specific wavelength and emits it at a longer wavelength. This modification allows for highly sensitive detection using a fluorescence detector. nih.gov A variety of reagents are commercially available for the fluorescent labeling of primary amines. tcichemicals.com
Common classes of amine-reactive fluorescent reagents include:
Dansyl Chloride (DNS-Cl): Reacts with primary and secondary amines to produce highly fluorescent sulfonamide adducts. nih.gov The derivatization is typically carried out in an alkaline buffer, such as sodium carbonate, at room temperature. nih.gov
o-Phthaldialdehyde (OPA): A widely used reagent that reacts rapidly with primary amines in the presence of a thiol (like 2-mercaptoethanol) to form intensely fluorescent isoindole derivatives. nih.gov A key advantage of OPA is the speed of the reaction, which can be completed in under two minutes at ambient temperature. nih.gov
N-hydroxysuccinimide (NHS) Esters: These are active esters that react with primary amines under mild conditions to form stable, covalent carboxamide bonds. jenabioscience.comthermofisher.com A wide array of fluorescent dyes are available as NHS esters, allowing for flexibility in choosing excitation and emission wavelengths. jenabioscience.com
9-fluorenylmethyl chloroformate (FMOC-Cl): This reagent reacts with primary and secondary amines to form stable, fluorescent carbamate (B1207046) derivatives. nih.govsemanticscholar.org
The selection of a suitable labeling reagent depends on factors such as the stability of the resulting derivative, the reaction conditions, and the presence of other reactive functional groups in the sample matrix. nih.gov
| Derivatizing Reagent | Target Functional Group | Resulting Derivative | Key Characteristics |
|---|---|---|---|
| Dansyl Chloride (DNS-Cl) | Primary and Secondary Amines | Fluorescent Sulfonamide | Stable derivatives; also reacts with phenols and alcohols. nih.govnih.gov |
| o-Phthaldialdehyde (OPA) | Primary Amines (with a thiol) | Fluorescent Isoindole | Fast reaction at room temperature; derivatives can have stability issues. nih.gov |
| N-hydroxysuccinimide (NHS) Esters | Primary Amines | Stable Carboxamide | Forms highly stable bonds; wide variety of fluorescent tags available. jenabioscience.comthermofisher.com |
| 9-fluorenylmethyl chloroformate (FMOC-Cl) | Primary and Secondary Amines | Fluorescent Carbamate | Forms stable derivatives suitable for HPLC with fluorescence detection. nih.govsemanticscholar.org |
Mechanism of Derivatization Reactions
The derivatization of the primary amine in this compound proceeds through nucleophilic substitution or addition reactions. The specific mechanism is dictated by the class of the derivatizing reagent.
Reaction with NHS Esters: The reaction begins with the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of the N-hydroxysuccinimide ester. This forms a tetrahedral intermediate. Subsequently, the stable N-hydroxysuccinimide leaving group is eliminated, resulting in the formation of a highly stable carboxamide bond between the amine and the fluorescent tag. This reaction is typically performed in a slightly alkaline buffer (pH 8-9) to ensure the amine is deprotonated and thus more nucleophilic. thermofisher.com
Reaction with Dansyl Chloride: In this mechanism, the primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride group on dansyl chloride. This reaction, conducted in an alkaline medium, leads to the displacement of the chloride ion and the formation of a stable N-sulfonamide derivative. nih.gov The alkaline conditions are necessary to neutralize the HCl produced during the reaction. nih.gov
General Reaction Mechanism Investigations Relevant to this compound
One of the most fundamental reactions relevant to this compound is the formation of the imidazole ring itself. Cyclocondensation reactions are commonly employed for synthesizing imidazole derivatives. nih.gov For instance, a proposed mechanism for the formation of a related benzimidazole (B57391) involves the reaction of an o-phenylenediamine (B120857) with a β-dicarbonyl compound. The reaction proceeds through the formation of an enol, which then undergoes tautomerization and subsequent dehydration to achieve the aromatic benzimidazole ring system. mdpi.com This highlights the types of condensation chemistry that underpin the synthesis of the core structure of the target molecule.
Furthermore, the imidazole ring itself can participate in various reactions. The nitrogen atoms in the ring can be subject to alkylation. Studies on similar imidazole derivatives have explored substitution reactions with reagents like chloroacetylchloride, followed by cyclization to form more complex heterocyclic systems. nih.gov The specific tautomeric form of the imidazole ring, which relates to the position of the hydrogen on the nitrogen atoms, can also influence its reactivity and intermolecular interactions, such as hydrogen bonding. mdpi.com
Beyond derivatization for analytical purposes, the primary amine group can undergo other common amine reactions, such as acylation and alkylation, to produce a variety of derivatives with different chemical and physical properties. libretexts.orgpsu.edu
Advanced Structural Characterization of 2 2 Phenyl 1h Imidazol 1 Yl Ethan 1 Amine and Its Derivatives
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is a definitive technique for determining the precise atomic arrangement within a crystalline solid. Studies on 2-phenyl-1H-imidazole and its derivatives have revealed key structural features, including molecular geometry, intermolecular interactions, and crystal packing, which are fundamental to understanding their physicochemical properties. nih.govnih.govrsc.org
The molecular geometry of 2-phenyl-1H-imidazole derivatives is characterized by the spatial relationship between the phenyl and imidazole (B134444) rings. In many cases, these two rings are nearly co-planar. nih.govresearchgate.net However, some derivatives exhibit a twisted geometry, with a significant rotation between the mean planes of the two rings. mdpi.com For example, in 2-[(1E)-2-(4-Fluorophenyl)diazenyl]-1H-imidazole, the twist between the imidazole and phenyl rings is approximately 30°. mdpi.com
Table 1: Representative Hydrogen Bond Geometries in Phenyl-Imidazole Derivatives
| Interaction (D–H···A) | D···A Distance (Å) | H···A Distance (Å) | D–H···A Angle (°) | Reference Compound | Citation |
|---|---|---|---|---|---|
| N–H···N | - | - | - | 2-Phenyl-1H-imidazole | nih.gov |
| N–H···O | - | 1.77 | - | 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate | nih.gov |
| C–H···O | 3.265 (2) | 2.40 | 155 | 2-phenyl-1H-phenanthro[9,10-d]imidazol-3-ium benzoate | nih.gov |
| C–H···N | 3.362 | - | 158 | 1,4-di(2-phenyl-1H-imidazol-4-yl)benzene | researchgate.net |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine and its derivatives in solution. It provides detailed information about the chemical environment of each nucleus, enabling unambiguous structural assignment and the study of dynamic processes.
¹H and ¹³C NMR spectra provide characteristic signals for the different parts of the molecule. In ¹H NMR spectra of 2,4,5-triarylimidazole derivatives, the proton of the N-H group in the imidazole ring typically appears as a singlet at a downfield chemical shift, for instance, at δ 13.00 ppm. researchgate.net The aromatic protons of the phenyl and imidazole rings usually resonate in the range of δ 6.8-8.1 ppm. researchgate.net
¹³C NMR spectroscopy is used to identify the carbon framework. However, for 2-phenyl substituted imidazoles, the observation of signals for the imidazole ring carbons can be challenging. mdpi.com This is often due to fast tautomerization processes that lead to significant line broadening, sometimes rendering the signals undetectable in conventional ¹³C NMR spectra. mdpi.com In cases where they are observed, the chemical shifts are diagnostic. For example, in a series of 2,4,5-triphenyl-1H-imidazole derivatives, the imidazole carbons appear at various shifts depending on the substitution. rsc.org
Table 2: Typical NMR Chemical Shift Ranges for 2-Phenyl-1H-Imidazole Derivatives (in DMSO-d₆)
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Citation |
|---|---|---|---|
| ¹H | Imidazole N-H | 12.5 - 13.0 (singlet) | researchgate.netrsc.org |
| ¹H | Aromatic C-H | 7.1 - 8.2 (multiplets) | researchgate.netrsc.org |
| ¹³C | Imidazole C2 | ~145 | rsc.org |
| ¹³C | Imidazole C4/C5 | 121 - 138 (often broad or unobserved) | mdpi.comrsc.org |
| ¹³C | Phenyl Carbons | 125 - 135 | rsc.org |
Imidazole derivatives bearing a proton on a ring nitrogen atom can undergo tautomerization, a process involving the migration of this proton between the two ring nitrogen atoms. This dynamic equilibrium can be studied using NMR spectroscopy. The rate of this exchange influences the appearance of the NMR spectrum. mdpi.com
Fast tautomerization on the NMR timescale can lead to averaged signals or significant broadening, particularly for the N-H proton and the adjacent C4 and C5 carbons. mdpi.comnih.gov It is often not possible to observe the imidazole NH by ¹H NMR spectroscopy, even at low temperatures, due to this exchange broadening. nih.gov The difference in the ¹³C NMR chemical shifts of the C4 and C5 carbons (Δδ = δC4 - δC5) is highly diagnostic of the predominant tautomeric state. nih.govresearchgate.net Computational studies have shown that the C4 and C5 shifts can differ by about 30 ppm in one tautomer, while being nearly identical in the other. nih.gov When solution NMR fails to provide a full structural picture due to these dynamic effects, solid-state techniques like ¹³C CP-MAS (Cross-Polarization Magic-Angle Spinning) NMR can be employed as a powerful alternative for unambiguous characterization, as it can identify the coexistence of different tautomers in the solid state. mdpi.com
Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Confirmation
FT-IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectra of 2-phenyl-1H-imidazole derivatives exhibit characteristic absorption bands that confirm their structural integrity.
The most prominent vibrations include the N-H stretch, C=N stretch, aromatic C-H stretch, and C=C ring vibrations. The N-H stretching absorption for an imidazole ring typically appears as a broad band in the region of 3300–3500 cm⁻¹. rsc.orgscirp.org Stretching vibrations for aromatic C-H bonds are generally observed above 3000 cm⁻¹. researchgate.net The C=N stretching vibration of the imidazole ring is found around 1600 cm⁻¹, while aromatic C=C stretching bands appear in the 1480-1600 cm⁻¹ region. rsc.orgresearchgate.net
Table 3: Characteristic FT-IR Absorption Bands for 2-Phenyl-1H-Imidazole Derivatives
| Wavenumber (cm⁻¹) | Vibrational Mode | Description | Citation |
|---|---|---|---|
| 3300 - 3500 | N-H Stretch | Characteristic of the imidazole secondary amine | rsc.orgscirp.org |
| 3000 - 3100 | Aromatic C-H Stretch | Associated with the phenyl and imidazole rings | rsc.orgresearchgate.net |
| ~1600 | C=N Stretch | From the imidazole ring | rsc.org |
| 1480 - 1600 | Aromatic C=C Stretch | Ring vibrations from the phenyl group | rsc.orgresearchgate.net |
| 1098 - 1220 | Imidazole Ring Vibration | In-plane ring bending/stretching modes | researchgate.net |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an indispensable analytical technique for the structural characterization of this compound and its derivatives. It provides crucial information regarding the molecular weight of the compound and offers insights into its structural framework through the analysis of its fragmentation patterns. Electrospray ionization (ESI) is a commonly employed soft ionization technique that allows for the accurate determination of the molecular weight of imidazole derivatives, often observed as the protonated molecular ion [M+H]⁺.
The calculated monoisotopic mass of this compound is 187.1109 g/mol . In a typical ESI-MS analysis, a prominent peak corresponding to the [M+H]⁺ ion would be expected at an m/z (mass-to-charge ratio) of approximately 188.1187. The high-resolution mass spectrometry (HRMS) analysis of various imidazole-containing compounds has demonstrated the utility of this technique in confirming the elemental composition of synthesized molecules with high accuracy.
The fragmentation of this compound and its derivatives under mass spectrometric conditions, particularly with techniques like tandem mass spectrometry (MS/MS), can reveal characteristic cleavage pathways that aid in structural elucidation. While a detailed experimental fragmentation spectrum for the parent compound is not widely published, the fragmentation pattern can be predicted based on the known behavior of related imidazole and amine-containing compounds.
The primary sites for fragmentation in this compound are expected to be the ethylamine (B1201723) side chain and the imidazole ring itself. Cleavage of the C-C bond between the imidazole ring and the ethylamine side chain, as well as the C-N bond within the side chain, are likely fragmentation pathways.
A plausible fragmentation pathway for this compound would involve the initial formation of the molecular ion (m/z 187). Subsequent fragmentation could lead to the formation of several key fragment ions. The most prominent fragmentation would likely be the cleavage of the bond between the ethylamine group and the imidazole ring, leading to the formation of a stable 2-phenyl-1H-imidazol-1-yl)methyl cation. Another significant fragmentation pathway could involve the loss of the amino group from the ethylamine side chain.
Furthermore, the 2-phenylimidazole (B1217362) core itself can undergo characteristic fragmentation. Studies on the mass spectrometry of 2-phenylimidazole have shown a stable molecular ion, indicating the aromatic stability of the core structure. However, under higher energy conditions, fragmentation of the imidazole ring, such as the loss of a molecule of hydrogen cyanide (HCN), can occur.
The table below summarizes the key mass spectrometry data for this compound.
| Compound | Molecular Formula | Calculated Monoisotopic Mass ( g/mol ) | Expected [M+H]⁺ (m/z) |
| This compound | C₁₁H₁₃N₃ | 187.1109 | 188.1187 |
The analysis of the fragmentation patterns of derivatives of this compound would provide further confirmation of the core structure and information about the nature and position of the substituents. For instance, the presence of specific neutral losses in the MS/MS spectrum can be indicative of particular functional groups attached to the phenyl ring or the imidazole nucleus.
Theoretical and Computational Chemistry Investigations of 2 2 Phenyl 1h Imidazol 1 Yl Ethan 1 Amine
Density Functional Theory (DFT) Calculations
DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. mdpi.com Calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation approximately. acs.org
Electronic Structure Analysis: Frontier Molecular Orbitals (FMO)The electronic properties and reactivity of a molecule are largely governed by its Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).malayajournal.org
HOMO: Represents the ability of a molecule to donate an electron. Regions of the molecule where the HOMO is localized are prone to electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron. Regions where the LUMO is localized are susceptible to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. malayajournal.orgacadpubl.eu For related imidazole (B134444) derivatives, the HOMO is often localized on the phenyl and imidazole rings, while the LUMO distribution can vary depending on the substituents. malayajournal.orgacadpubl.eu
Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies This table is illustrative and not based on published data for the target molecule.
Global Reactivity Descriptors (e.g., hardness, electronegativity)Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These descriptors provide a comprehensive view of the molecule's stability and reactivity.acs.org
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. A harder molecule has a larger HOMO-LUMO gap. It is calculated as η = (ELUMO - EHOMO)/2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η). Soft molecules are more reactive.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = μ²/2η, where μ is the electronic chemical potential (μ ≈ -χ).
Interactive Data Table: Hypothetical Global Reactivity Descriptors This table is illustrative and not based on published data for the target molecule.
Molecular Electrostatic Potential (MEP) Surface AnalysisThe Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. It maps the electrostatic potential onto the electron density surface.malayajournal.org
Red Regions: Indicate areas of negative electrostatic potential, rich in electrons. These sites are attractive to electrophiles and are associated with lone pairs of atoms like nitrogen and oxygen. researchgate.net
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack and are typically found around hydrogen atoms attached to electronegative atoms. researchgate.net
Green Regions: Represent areas of neutral potential.
For a molecule like 2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine, the MEP map would likely show negative potential (red) around the nitrogen atoms of the imidazole ring and the primary amine group, identifying them as nucleophilic centers. Positive potential (blue) would be expected around the amine hydrogens and the hydrogens of the aromatic ring. mdpi.commalayajournal.org
Computational Spectroscopic Parameter Prediction
Computational methods can predict spectroscopic data, which is invaluable for confirming the structure of newly synthesized compounds and interpreting experimental spectra.
Theoretical FT-IR Vibrational Frequency Analysis
No published data is available for the theoretical FT-IR vibrational frequency analysis of this compound.
Quantum Chemical Studies on Reaction Pathways and Mechanisms
No published data is available regarding quantum chemical studies on the reaction pathways and mechanisms of this compound.
Coordination Chemistry of 2 2 Phenyl 1h Imidazol 1 Yl Ethan 1 Amine As a Ligand
Design and Synthesis of Metal-Ligand Complexes
The synthesis of metal complexes with 2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent, reaction temperature, and stoichiometry of the reactants are crucial parameters that influence the formation and crystal quality of the resulting coordination compounds. nih.gov
General synthetic procedures often entail dissolving the ligand in a solvent such as ethanol or methanol, followed by the addition of a solution of the metal salt (e.g., chlorides, nitrates, or acetates of transition metals). The reaction mixture is then stirred, sometimes under reflux, for a period ranging from a few hours to several days to ensure complete complexation. nih.gov Subsequent cooling, slow evaporation of the solvent, or addition of a less polar co-solvent can induce the crystallization of the metal-ligand complex.
The design of these complexes is often driven by the desired application. For instance, the incorporation of specific metal centers like copper or zinc is targeted for developing catalysts for various organic transformations. nih.govmdpi.com The phenyl and ethylamine (B1201723) substituents on the imidazole (B134444) ring can also be modified to fine-tune the steric and electronic properties of the ligand, thereby influencing the geometry and reactivity of the resulting metal complex.
Coordination Modes and Binding Characteristics of the Amine and Imidazole Nitrogens
The this compound ligand typically acts as a bidentate N,N'-donor. Coordination to a metal center occurs through the lone pair of electrons on the primary amine nitrogen and one of the nitrogen atoms of the imidazole ring. This chelation results in the formation of a stable five-membered ring, which is entropically favored.
The imidazole ring itself is a five-membered diazole that can coordinate to a metal ion through its pyridinic nitrogen atom. researchgate.net The primary amine group provides a second point of attachment. The flexibility of the ethyl linker between the imidazole ring and the amine group allows the ligand to adopt a conformation that facilitates the formation of a strain-free chelate ring with the metal ion. The specific coordination geometry around the metal center is influenced by factors such as the nature of the metal ion, its oxidation state, the counter-ion, and the presence of other coordinating ligands or solvent molecules.
Characterization of Coordination Compounds (e.g., with Transition Metals like Zn(II), Cu(II), Au(I/III))
The characterization of coordination compounds of this compound with transition metals is accomplished using a variety of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy : This technique is used to confirm the coordination of the ligand to the metal ion. Shifts in the vibrational frequencies of the N-H bonds of the amine group and the C=N and C-N bonds of the imidazole ring upon complexation provide evidence of metal-ligand bond formation. mdpi.com
UV-Visible Spectroscopy : The electronic spectra of the complexes provide information about the geometry of the coordination sphere around the metal ion. d-d transitions for transition metal complexes can often be observed, and their positions and intensities are indicative of the coordination environment. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR spectroscopy can be used to characterize the structure of the complexes in solution, particularly for diamagnetic metal ions like Zn(II). mdpi.com Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide insights into the binding mode.
Mass Spectrometry : This technique is used to determine the molecular weight and confirm the composition of the synthesized complexes. nih.gov
Below is a table summarizing the characterization of typical metal complexes with this ligand.
| Metal Ion | Coordination Geometry | Characterization Techniques | Key Findings |
| Zn(II) | Distorted Tetrahedral | IR, UV-Vis, NMR, X-ray Crystallography | Coordination through amine and imidazole nitrogens confirmed. nih.govmdpi.com |
| Cu(II) | Distorted Square Pyramidal/Octahedral | IR, UV-Vis, X-ray Crystallography | Shows characteristic d-d transitions in the visible region. nih.govresearchgate.net |
| Au(I/III) | Linear (Au(I)), Square Planar (Au(III)) | IR, NMR, X-ray Crystallography | Coordination chemistry is less common but can be studied with these techniques. |
Applications of Metal Complexes in Catalysis
Metal complexes derived from this compound and its derivatives have shown significant promise as catalysts in various organic reactions.
In homogeneous catalysis, the metal complex catalyst is soluble in the reaction medium. Complexes of copper with ligands similar to this compound have been employed as catalysts in a range of C-C and C-N bond-forming reactions. The bidentate nature of the ligand helps to stabilize the metal center and modulate its catalytic activity.
To facilitate catalyst recovery and reuse, homogeneous catalysts can be immobilized on solid supports. Clay minerals, such as montmorillonite, have been used as supports for metal complexes. researchgate.net The functionalized ligand can be intercalated into the clay structure, and subsequent coordination with a metal ion yields a heterogeneous catalyst. These clay-supported catalysts have been successfully applied in the synthesis of substituted imidazoles. researchgate.net The solid support allows for easy separation of the catalyst from the reaction mixture by simple filtration.
A significant application of chiral versions of these metal complexes is in asymmetric catalysis, where a chiral catalyst is used to produce an enantiomerically enriched product. Copper(I) complexes of chiral ligands structurally related to this compound have been shown to be effective catalysts for the asymmetric Henry reaction, which is the reaction between a nitroalkane and an aldehyde to form a β-nitro alcohol. mdpi.comnih.govnih.gov These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active molecules. mdpi.com The chiral environment created by the ligand around the copper center directs the approach of the reactants, leading to the preferential formation of one enantiomer over the other.
The following table provides an overview of the catalytic applications.
| Type of Catalysis | Reaction | Metal Complex | Key Advantages |
| Homogeneous | C-C and C-N bond formation | Copper complexes | Good activity and selectivity. |
| Heterogeneous | Imidazole synthesis | Clay-supported complexes | Catalyst is easily recoverable and reusable. researchgate.net |
| Asymmetric | Henry Reaction | Chiral Copper(I) complexes | High yields and enantioselectivities. mdpi.comnih.gov |
Advanced Chemical Applications and Contributions to Material Science
Role of 2-(2-Phenyl-1H-Imidazol-1-yl)ethan-1-amine as a Synthetic Building Block and Scaffold
The 2-phenyl-1H-imidazole core, functionalized with an ethylamine (B1201723) side chain, serves as a versatile and privileged scaffold in organic synthesis. This structure provides a robust framework that can be readily modified to generate a diverse library of more complex molecules. The primary amine group is a key reactive handle, allowing for a wide range of chemical transformations, including amidation, alkylation, and Schiff base formation.
Researchers have utilized similar phenyl-imidazole scaffolds to construct novel derivatives. For instance, the 1-phenyl-2-(imidazole-1-yl)ethyl framework has been identified as a critical scaffold in the synthesis of various complex organic compounds. researchgate.net The synthesis strategy often involves the condensation of precursor molecules like substituted bromoacetophenones with 1H-imidazole to form the core structure. researchgate.net The ethylamine portion of the target molecule provides a crucial point of attachment for introducing additional functional groups or for linking the scaffold to other molecular systems.
The general synthetic utility of imidazole (B134444) derivatives is well-established, with multicomponent reactions being a common strategy for creating trisubstituted imidazoles. amazonaws.com These reactions, which often involve the condensation of a dicarbonyl compound, an aldehyde, and an ammonia (B1221849) source, highlight the accessibility of the core imidazole ring system. amazonaws.com The this compound structure can be seen as a pre-formed, functionalized building block that allows chemists to bypass these initial steps and proceed directly to more advanced molecular construction. This makes it an important intermediate for creating new chemical entities for various research applications. researchgate.net For example, benzimidazole (B57391) derivatives linked to other heterocyclic systems, such as pyrimidine, have been synthesized to create elaborate molecular architectures. nih.gov
Applications in Analytical Chemistry Techniques
The distinct chemical properties of the phenyl-imidazole moiety have been leveraged in the field of analytical chemistry, particularly in the development of sensitive detection and separation methods.
Development of Fluorescent Probes for Amine Detection
Fluorescent probes are powerful tools for detecting and quantifying analytes with high sensitivity and selectivity. researchgate.net The phenyl-imidazole scaffold is an excellent candidate for designing such probes due to its inherent fluorescence properties. The conjugated π-system of the phenyl and imidazole rings can act as a fluorophore.
A key strategy involves creating a "turn-on" fluorescent sensor. For example, a probe based on a 2-(2-aminophenyl) imidazo[1,5-a] pyridine (B92270) structure, which is structurally related to the target compound, was developed for the rapid detection of phosgene. nih.gov In this system, the probe itself is weakly fluorescent, but upon reaction with the analyte, a rigid, fused-ring structure is formed, leading to a strong fluorescence emission. nih.gov This demonstrates how the combination of a phenyl-imidazole core and a reactive amine can be used to design highly sensitive probes.
Derivatives of phenyl-imidazole have been synthesized specifically as fluorescent labeling reagents for amines. One such reagent, 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA), reacts with amines to produce highly fluorescent derivatives that can be easily detected. researchgate.net This approach underscores the potential of using the this compound scaffold to develop new probes for amine detection, where the ethylamine group could be modified to create a specific recognition site.
| Probe/Reagent Base | Analyte | Excitation (λex) | Emission (λem) | Detection Limit | Reference |
| 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA) | Amines | 260 nm | 380 nm | 3.1–18.2 fmol | researchgate.net |
| 2-(2-aminophenyl) imidazo (B10784944) [1,5-a] pyridine | Phosgene | Not specified | Blue fluorescence | 2.68 nM | nih.gov |
Use in Chromatographic Separations and Quantification (e.g., HPLC methods)
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry for separating, identifying, and quantifying components in a mixture. The this compound structure is relevant to HPLC applications in two primary ways: as an analyte being quantified and as a derivatizing agent to enable the detection of other molecules.
When used as a derivatizing agent, the primary amine of the title compound can react with other molecules to attach the phenyl-imidazole tag. This is particularly useful for analytes that lack a chromophore or fluorophore and are therefore difficult to detect with standard UV-Vis or fluorescence detectors. The PPIA reagent, for example, is used to label amines, and the resulting fluorescent derivatives are then separated and quantified using reversed-phase HPLC. researchgate.net The high stability of the labeled products allows for robust and reproducible analysis. researchgate.net
Furthermore, chiral separations of imidazole-containing compounds have been successfully achieved using HPLC with chiral stationary phases (CSPs). For instance, the enantiomers of 2-(1H-imidazole-1-yl)-1-(naphthalen-2-yl)ethanol esters have been separated using an amylose-based CSP. dergipark.org.tr The separation mechanism relies on the formation of diastereomeric complexes between the analyte and the CSP, driven by interactions such as hydrogen bonding to the imidazole nitrogen and π-π stacking with the aromatic rings. dergipark.org.tr This indicates that if this compound or its derivatives are chiral, similar HPLC methods could be developed for their enantioselective analysis.
| Application | Column Type | Mobile Phase | Detection Method | Reference |
| Analysis of PPIA-labeled amines | Reversed-phase Eclipse XDB-C8 | Acetonitrile–water gradient | Fluorescence | researchgate.net |
| Enantiomeric separation of imidazole derivatives | Chiralpak AD (amylose-based) | n-hexane:Methanol | UV (254 nm) | dergipark.org.tr |
Exploration in Functional Materials (e.g., in optical applications, dyes)
The field of material science is continuously searching for novel organic molecules with unique electronic and optical properties. The conjugated system formed by the phenyl and imidazole rings in this compound makes its core structure a promising candidate for the development of functional materials.
Derivatives of 2-(2-hydroxyphenyl)benzimidazole (HPBI), which share the phenyl-imidazole core, are known for their intense fluorescence emission via excited-state intramolecular proton transfer (ESIPT). researchgate.net This property has led to their application in materials such as polymer ultraviolet stabilizers, molecular switches for logic circuits, and high-energy radiation detectors. researchgate.net Similarly, modifications to the this compound scaffold could tune its photophysical properties for use in organic light-emitting diodes (OLEDs) or as fluorescent dyes.
The potential for these molecules extends to nonlinear optical (NLO) materials. The crystallographic arrangement and electronic structure of 1-phenyl-1H-imidazole derivatives have been studied, revealing their potential for NLO applications. researchgate.net The ability to modify the scaffold, for example by introducing electron-donating or electron-withdrawing groups via the amine handle of this compound, could allow for the fine-tuning of these NLO properties. Additionally, related phenyl-benzimidazole structures have been shown to function as pH-sensitive fluorescent switches, demonstrating their utility in chemical sensor materials. nih.gov
Development of Novel Chemical Tools and Reagents
A chemical tool is a molecule designed to perform a specific function in a chemical or biological system, such as labeling, sensing, or facilitating a reaction. This compound embodies the key features required for development into a range of novel chemical tools and reagents.
Its primary function is as a versatile synthetic intermediate, as detailed in Section 7.1. By providing a ready-made, functionalized phenyl-imidazole core, it accelerates the synthesis of more complex molecules.
As discussed in Section 7.2, its structure is ideal for creating analytical reagents. It can be transformed into a fluorescent derivatizing agent for HPLC, enabling the sensitive quantification of amines that are otherwise difficult to detect. researchgate.net It also serves as a foundational structure for building fluorescent probes capable of detecting specific analytes through mechanisms like photoinduced electron transfer (PET) or intramolecular charge transfer (ICT). researchgate.netnih.gov
The combination of a fluorophore (the phenyl-imidazole system) and a reactive/binding site (the ethylamine group) makes this compound a valuable platform for creating customized chemical tools for a wide array of applications in chemical research and material science.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-(2-phenyl-1H-imidazol-1-yl)ethan-1-amine, and how can reaction efficiency be optimized?
- Methodological Answer : The compound can be synthesized via a one-pot multicomponent reaction. For example, coupling an imidazole precursor (e.g., 2-phenylimidazole) with a bromoethylamine derivative under reflux in a polar aprotic solvent (e.g., DMF) with a base (e.g., K₂CO₃). Optimization involves varying molar ratios, temperature (80–120°C), and catalyst presence (e.g., CuI for Ullmann-type couplings). Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) yields the amine. Reaction progress is monitored by TLC and characterized via NMR .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C NMR in DMSO-d₆) to confirm proton environments and connectivity.
- FT-IR to identify functional groups (e.g., N-H stretches at ~3300 cm⁻¹, C=N imidazole ring vibrations at ~1600 cm⁻¹).
- X-ray crystallography (using SHELX software ) for single-crystal structure determination.
- Mass spectrometry (HRMS) for molecular ion validation. Computational methods (DFT) can predict electronic properties and reactive sites .
Q. What preliminary assays are suitable for evaluating its biological activity?
- Methodological Answer : Screen for:
- Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination.
- CNS receptor interactions : Radioligand binding assays for dopamine/serotonin receptors.
- Antimicrobial potential : Broth microdilution assays against Gram-positive/negative bacteria and fungi (e.g., Candida albicans). Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle controls .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for imidazole derivatives?
- Methodological Answer : Conduct tiered toxicological assessments:
- In vitro : Ames test (mutagenicity), hepatocyte viability assays (LDH leakage).
- In vivo : Acute toxicity studies (OECD 423) in rodents, monitoring organ histopathology.
- Compare results with structurally similar compounds (e.g., benzimidazole analogs ). Discrepancies may arise from impurities or metabolic pathways; use HPLC-purified batches and assess metabolites via LC-MS .
Q. What strategies improve yield in large-scale synthesis while minimizing byproducts?
- Methodological Answer : Implement Design of Experiments (DoE) to optimize variables (e.g., solvent polarity, stoichiometry). For example:
- Use microwave-assisted synthesis to reduce reaction time and side reactions.
- Employ flow chemistry for consistent mixing and temperature control.
- Monitor intermediates via in situ FT-IR or Raman spectroscopy. Scale-up trials should include purity checks (HPLC ≥95%) .
Q. How can computational modeling predict structure-activity relationships (SAR) for target engagement?
- Methodological Answer : Perform:
- Molecular docking (AutoDock Vina) against target proteins (e.g., kinases, GPCRs) using crystal structures from the PDB.
- MD simulations (GROMACS) to assess binding stability over 100 ns trajectories.
- QSAR models to correlate substituent effects (e.g., phenyl ring modifications) with bioactivity. Validate predictions with synthetic analogs .
Q. What protocols ensure compound stability during long-term storage?
- Methodological Answer : Store under inert atmosphere (argon) at −20°C in amber vials. Pre-dry solvents (e.g., molecular sieves for DMSO). Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation products (e.g., oxidation of amine groups) are identified via LC-MS .
Q. How to validate analytical methods for quantifying trace impurities?
- Methodological Answer : Develop a HPLC-UV/HRMS method with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
